molecular formula C20H16ClN3O3 B3869034 N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

Cat. No.: B3869034
M. Wt: 381.8 g/mol
InChI Key: GQQAHXXAASBGOD-WSDLNYQXSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-naphthalen-1-ylmethylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. The compound’s structure includes a chloro-methoxyphenyl group and a naphthalenylmethylideneamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-naphthalen-1-ylmethylideneamino]oxamide typically involves the following steps:

    Formation of the oxamide backbone: This can be achieved by reacting an appropriate diamine with oxalyl chloride under controlled conditions.

    Introduction of the chloro-methoxyphenyl group: This step may involve the use of a chloro-methoxyphenyl amine derivative, which is reacted with the oxamide backbone.

    Formation of the naphthalenylmethylideneamino group: This can be done by reacting the intermediate compound with a naphthalenyl aldehyde under conditions that favor the formation of the imine bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-naphthalen-1-ylmethylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-naphthalen-1-ylmethylideneamino]oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-N’-[(E)-benzylideneamino]oxamide: Similar structure but with a benzylidene group instead of a naphthalenylmethylidene group.

    N-(3-chloro-4-methoxyphenyl)-N’-[(E)-phenylmethylideneamino]oxamide: Contains a phenylmethylidene group.

Uniqueness

The presence of the naphthalenylmethylidene group in N-(3-chloro-4-methoxyphenyl)-N’-[(E)-naphthalen-1-ylmethylideneamino]oxamide may impart unique properties, such as enhanced stability or specific biological activity, compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-27-18-10-9-15(11-17(18)21)23-19(25)20(26)24-22-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-12H,1H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQAHXXAASBGOD-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Reactant of Route 3
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

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